Cas no 864841-56-5 (Tazarotene Sulfoxide)

Tazarotene Sulfoxide structure
Tazarotene Sulfoxide structure
商品名:Tazarotene Sulfoxide
CAS番号:864841-56-5
MF:C21H21NO3S
メガワット:367.461344480515
CID:1060814

Tazarotene Sulfoxide 化学的及び物理的性質

名前と識別子

    • Tazarotene Sulfoxide
    • Ethyl 6-[(4,4-dimethyl-1-oxido-3,4-dihydro-2H-thiochromen-6-yl)et hynyl]nicotinate
    • 3-Pyridinecarboxylic acid, 6-[(3,4-dihydro-4,4-dimethyl-1-oxido-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester (9CI)
    • Ethyl 6-[2-(3,4-dihydro-4,4-dimethyl-1-oxido-2H-1-benzothiopyran-6-yl)ethynyl]-3-pyridinecarboxylate (ACI)
    • インチ: 1S/C21H21NO3S/c1-4-25-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-26(19)24/h6-7,9-10,13-14H,4,11-12H2,1-3H3
    • InChIKey: BJSYAJPOMFRVOI-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=CC(C#CC2C=C3C(CCS(C3=CC=2)=O)(C)C)=NC=1)OCC

Tazarotene Sulfoxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Biosynth
PJB84156-10 mg
Tazarotene sulfoxide
864841-56-5
10mg
$480.50 2023-01-03
TRC
T010090-250mg
Tazarotene Sulfoxide
864841-56-5
250mg
$ 1777.00 2023-09-06
A2B Chem LLC
AH87779-250mg
Tazarotene Sulfoxide
864841-56-5
250mg
$1847.00 2024-04-19
A2B Chem LLC
AH87779-25mg
Tazarotene Sulfoxide
864841-56-5
25mg
$338.00 2024-04-19
Biosynth
PJB84156-25 mg
Tazarotene sulfoxide
864841-56-5
25mg
$901.00 2023-01-03
Biosynth
PJB84156-50 mg
Tazarotene sulfoxide
864841-56-5
50mg
$1,441.50 2023-01-03
Biosynth
PJB84156-5 mg
Tazarotene sulfoxide
864841-56-5
5mg
$300.30 2023-01-03
TRC
T010090-25mg
Tazarotene Sulfoxide
864841-56-5
25mg
$ 227.00 2023-09-06
Biosynth
PJB84156-1 mg
Tazarotene sulfoxide
864841-56-5
1mg
$92.40 2023-01-03

Tazarotene Sulfoxide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
リファレンス
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
2.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
リファレンス
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ;  0 - 5 °C; 1 h, 0 °C; 2 h, rt
2.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
リファレンス
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
2.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
リファレンス
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Triphenylphosphine ,  Palladium ,  Cuprous iodide Solvents: 1,2-Dimethoxyethane ,  Water ;  30 min, rt
1.2 3 h, 80 °C
2.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
3.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
リファレンス
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
リファレンス
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Potassium carbonate ,  Cuprous iodide Catalysts: Triphenylphosphine ,  Palladium Solvents: 1,2-Dimethoxyethane ,  Water ;  30 min, rt
1.2 5 h, 80 °C
2.1 Reagents: Sodium hydride Solvents: Toluene ;  reflux
3.1 Catalysts: Cuprous iodide ,  Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide ,  Triethylamine ;  3 h, 50 °C
リファレンス
A Practical and Efficient Process for the Preparation of Tazarotene
Frigoli, Samuele; et al, Organic Process Research & Development, 2005, 9(5), 646-650

Tazarotene Sulfoxide Raw materials

Tazarotene Sulfoxide Preparation Products

Tazarotene Sulfoxide 関連文献

Tazarotene Sulfoxideに関する追加情報

Professional Introduction to Tazarotene Sulfoxide (CAS No. 864841-56-5)

Tazarotene Sulfoxide, chemically designated as (E)-3-(3,5-dimethyl-4-isopropylphenyl)-1-propen-1-one 2-sulfoxide, is a significant compound in the field of pharmaceutical chemistry and dermatology. With a CAS number of 864841-56-5, this compound has garnered attention for its unique structural properties and therapeutic applications. Tazarotene Sulfoxide is a derivative of tazarotene, a well-known retinoid used in the treatment of psoriasis and acne vulgaris. The introduction of the sulfoxide group into the tazarotene molecule enhances its pharmacological profile, making it a subject of extensive research and development.

The chemical structure of Tazarotene Sulfoxide features a conjugated system with a sulfoxide moiety, which contributes to its distinct reactivity and biological activity. This sulfoxide group is known to influence the compound's solubility, metabolic stability, and interaction with biological targets. The presence of three methyl groups and an isopropyl group in the aromatic ring further modulates its pharmacokinetic properties, making it an intriguing candidate for drug design.

Recent advancements in the field of retinoid therapy have highlighted the potential of Tazarotene Sulfoxide as a novel therapeutic agent. Studies have demonstrated that this compound exhibits potent anti-inflammatory and anti-proliferative effects, primarily by modulating nuclear receptor signaling pathways. Specifically, Tazarotene Sulfoxide interacts with retinoic acid receptors (RARs) and peroxisome proliferator-activated receptors (PPARs), which are critical for skin homeostasis and differentiation.

One of the most compelling aspects of Tazarotene Sulfoxide is its enhanced efficacy compared to its parent compound, tazarotene. Research indicates that the sulfoxide group increases binding affinity to RARs, leading to more pronounced biological effects. This improved binding affinity translates to greater therapeutic efficacy in conditions such as psoriasis and acne vulgaris. Additionally, Tazarotene Sulfoxide demonstrates a reduced propensity for systemic side effects, making it a promising candidate for topical applications.

In clinical settings, Tazarotene Sulfoxide has been evaluated in preclinical models for its potential use in treating various dermatological conditions. Preliminary studies suggest that it may be particularly effective in managing moderate-to-severe psoriasis due to its ability to induce rapid epidermal differentiation and reduce inflammation. Furthermore, its anti-proliferative properties make it a candidate for treating certain types of skin cancer precursors.

The synthesis of Tazarotene Sulfoxide involves sophisticated chemical methodologies that require precise control over reaction conditions. The introduction of the sulfoxide group typically involves oxidation reactions using specific reagents such as meta-chloroperbenzoic acid or molybdenum-based catalysts. These synthetic routes have been optimized to ensure high yield and purity, which are crucial for pharmaceutical applications.

From a regulatory perspective, Tazarotene Sulfoxide must meet stringent quality standards set by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These regulations ensure that the compound is safe for use in humans and that its manufacturing processes are consistent and reproducible. Compliance with Good Manufacturing Practices (GMP) is essential to guarantee the quality and efficacy of Tazarotene Sulfoxide-based therapies.

The future prospects of Tazarotene Sulfoxide are promising, with ongoing research exploring its potential in other therapeutic areas beyond dermatology. For instance, studies are investigating its role in anti-aging treatments due to its ability to promote collagen production and skin renewal. Additionally, its interaction with nuclear receptors suggests potential applications in managing metabolic disorders associated with PPAR signaling.

In conclusion, Tazarotene Sulfoxide (CAS No. 864841-56-5) represents a significant advancement in retinoid therapy. Its unique chemical structure, enhanced pharmacological properties, and promising clinical applications make it a valuable compound in both academic research and pharmaceutical development. As research continues to uncover new insights into its mechanisms of action, Tazarotene Sulfoxide is poised to play a crucial role in addressing various dermatological conditions and potentially other therapeutic challenges.

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